tert-Butyl isopropyl(piperidin-4-yl)carbamate
Overview
Description
tert-Butyl isopropyl(piperidin-4-yl)carbamate: is an organic compound with the molecular formula C13H26N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring. This compound is commonly used in organic synthesis to temporarily mask the reactivity of the amine group, allowing for selective reactions at other sites on the molecule .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
One study suggests that a related compound, referred to as “compound 44”, exhibits strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria . The antibacterial action of this compound is suggested to be due to the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential .
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with essential bacterial processes such as nutrient uptake, waste removal, and maintenance of cell structure .
Result of Action
The related “compound 44” has been shown to exhibit strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl isopropyl(piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl isopropyl(piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield piperidin-4-one derivatives, while reduction can produce piperidin-4-ylmethanol .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl isopropyl(piperidin-4-yl)carbamate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is employed in the development of bioactive molecules, such as enzyme inhibitors and receptor antagonists .
Medicine: In medicine, it serves as a precursor in the synthesis of drugs targeting various diseases, including HIV and cancer .
Industry: The compound is utilized in the production of polymers and other materials with specific properties .
Comparison with Similar Compounds
- tert-Butyl piperidin-4-ylcarbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline
Uniqueness: tert-Butyl isopropyl(piperidin-4-yl)carbamate is unique due to its specific structure, which includes an isopropyl group attached to the piperidine ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-piperidin-4-yl-N-propan-2-ylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15(11-6-8-14-9-7-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAWSXHPLCYGEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCNCC1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690998-90-4 | |
Record name | tert-butyl N-(piperidin-4-yl)-N-(propan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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